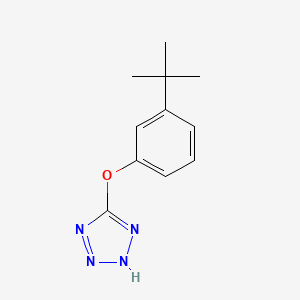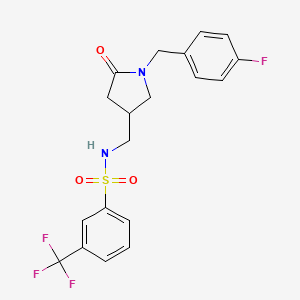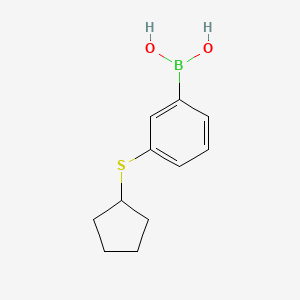![molecular formula C9H9ClF2N2O B2805947 5-氯-2-[(3,3-二氟环丁基)甲氧基]嘧啶 CAS No. 2198021-72-4](/img/structure/B2805947.png)
5-氯-2-[(3,3-二氟环丁基)甲氧基]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its unique structure, which includes a pyrimidine ring substituted with a chloro group and a difluorocyclobutylmethoxy moiety, makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.
科学研究应用
5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with unique properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with 3,3-difluorocyclobutanol in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .
作用机制
The mechanism of action of 5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets. The chloro and difluorocyclobutylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects depending on the context of its use.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyrimidine: Similar in structure but with a bromo group instead of a difluorocyclobutylmethoxy group.
3,3-Difluorocyclobutanol: Shares the difluorocyclobutyl moiety but lacks the pyrimidine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains similar halogen substitutions but with a benzaldehyde structure.
Uniqueness
5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is unique due to its combination of a pyrimidine ring with a difluorocyclobutylmethoxy group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
5-chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQHIZBLMXSDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
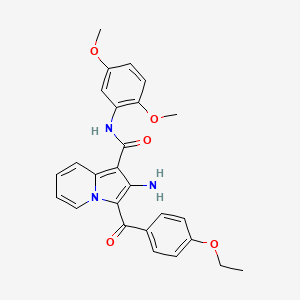
![ethyl (2Z)-3,4-dimethyl-2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2805866.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)
![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

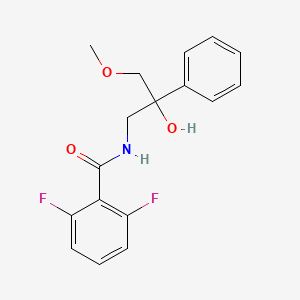
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2805877.png)

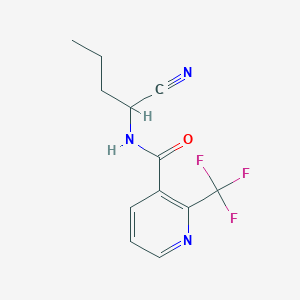
![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)
